molecular formula C14H8ClF6N3O3S B2894272 (E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}amino 2-(trifluoromethyl)benzene-1-sulfonate CAS No. 320420-65-3

(E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}amino 2-(trifluoromethyl)benzene-1-sulfonate

Cat. No.: B2894272
CAS No.: 320420-65-3
M. Wt: 447.74
InChI Key: UBNLOVZOALXPAX-UHFFFAOYSA-N
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Description

3-chloro-5-(trifluoromethyl)-N’-({[2-(trifluoromethyl)phenyl]sulfonyl}oxy)-2-pyridinecarboximidamide is a complex organic compound characterized by the presence of multiple functional groups, including chloro, trifluoromethyl, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-(trifluoromethyl)-N’-({[2-(trifluoromethyl)phenyl]sulfonyl}oxy)-2-pyridinecarboximidamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . The reaction conditions often require the use of strong chlorinating and fluorinating agents under controlled temperatures and pressures to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and efficiency. The industrial synthesis may also incorporate purification steps such as crystallization, distillation, or chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-(trifluoromethyl)-N’-({[2-(trifluoromethyl)phenyl]sulfonyl}oxy)-2-pyridinecarboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, reducing agents, and transition metal catalysts. The reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents to optimize reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, nucleophilic substitution may yield derivatives with different functional groups, while cross-coupling reactions can produce complex organic molecules with extended conjugation and enhanced properties.

Mechanism of Action

The mechanism of action of 3-chloro-5-(trifluoromethyl)-N’-({[2-(trifluoromethyl)phenyl]sulfonyl}oxy)-2-pyridinecarboximidamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects . The trifluoromethyl and sulfonyl groups play a crucial role in enhancing the compound’s binding affinity and specificity, contributing to its potent activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-5-(trifluoromethyl)-N’-({[2-(trifluoromethyl)phenyl]sulfonyl}oxy)-2-pyridinecarboximidamide stands out due to its combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

[(E)-[amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino] 2-(trifluoromethyl)benzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF6N3O3S/c15-9-5-7(13(16,17)18)6-23-11(9)12(22)24-27-28(25,26)10-4-2-1-3-8(10)14(19,20)21/h1-6H,(H2,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNLOVZOALXPAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)ON=C(C2=C(C=C(C=N2)C(F)(F)F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)O/N=C(\C2=C(C=C(C=N2)C(F)(F)F)Cl)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF6N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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